Cas no 85933-19-3 (3-O-Methyl Carbidopa)

3-O-Methyl Carbidopa 化学的及び物理的性質
名前と識別子
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- 3-O-Methylcarbidopa
- 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
- A-Hydrazino-4-hydroxy-3-methoxy-
- A-methylbenzenepropanoic Acid
- A-methylhydrocinnamic Acid
- Carbidopa Related CoMpound A
- (RS)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
- Benzenepropanoic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (9CI)
- Hydrocinnamic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (7CI)
- α-Hydrazinyl-4-hydroxy-3-methoxy-α-methylbenzenepropanoic acid (ACI)
- 3-O-Methyl Carbidopa
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- MDL: MFCD26142862
- インチ: 1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)
- InChIKey: CZEXQBQCMOVXGP-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC1C=C(OC)C(O)=CC=1)(C)NN)O
計算された属性
- せいみつぶんしりょう: 240.111007g/mol
- ひょうめんでんか: 0
- XLogP3: -1.8
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 240.111007g/mol
- 単一同位体質量: 240.111007g/mol
- 水素結合トポロジー分子極性表面積: 105Ų
- 重原子数: 17
- 複雑さ: 274
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 104.81000
- LogP: 1.34110
3-O-Methyl Carbidopa 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M294590-100mg |
3-O-Methyl Carbidopa |
85933-19-3 | 100mg |
$ 1978.00 | 2023-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031649-25mg |
3-O-Methyl Carbidopa |
85933-19-3 | 25mg |
¥17239 | 2024-05-21 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O45170-25mg |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
85933-19-3 | 25mg |
¥17238.0 | 2021-09-08 | ||
Enamine | EN300-364856-1.0g |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
85933-19-3 | 1.0g |
$0.0 | 2023-03-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1095517-25MG |
85933-19-3 | 25MG |
¥15211.09 | 2023-01-05 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-482750-10mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 10mg |
¥3234.00 | 2023-09-05 | ||
TRC | M294590-50mg |
3-O-Methyl Carbidopa |
85933-19-3 | 50mg |
$ 1085.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-482750-10 mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 10mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-482750A-25mg |
3-O-Methyl Carbidopa, |
85933-19-3 | 25mg |
¥6265.00 | 2023-09-05 | ||
A2B Chem LLC | AH90326-25mg |
3-O-Methylcarbidopa |
85933-19-3 | 25mg |
$788.00 | 2024-04-19 |
3-O-Methyl Carbidopa 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-O-Methyl Carbidopaに関する追加情報
3-O-Methyl Carbidopa: A Comprehensive Overview
3-O-Methyl Carbidopa, also known by its CAS number CAS No. 85933-19-3, is a compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is a derivative of carbidopa, which is well-known for its role as a decarboxylase inhibitor, commonly used in the treatment of Parkinson's disease. The methyl group substitution at the 3-O position introduces unique properties that have been extensively studied to understand its potential therapeutic applications.
The synthesis of 3-O-Methyl Carbidopa involves a series of chemical transformations that ensure the stability and bioavailability of the compound. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production processes, making it easier to conduct large-scale studies and clinical trials. Researchers have also explored the stereochemistry of this compound, which plays a crucial role in its pharmacokinetic profile and therapeutic efficacy.
In terms of pharmacokinetics, 3-O-Methyl Carbidopa exhibits distinct absorption, distribution, metabolism, and excretion patterns compared to its parent compound, carbidopa. Studies have shown that the methyl group substitution enhances the compound's stability in vivo, leading to improved bioavailability. This modification has been hypothesized to reduce the risk of adverse effects associated with traditional carbidopa therapy, such as nausea and vomiting.
The therapeutic potential of 3-O-Methyl Carbidopa extends beyond its role as a decarboxylase inhibitor. Recent research has explored its potential as a neuroprotective agent, particularly in models of Parkinson's disease. Preclinical studies have demonstrated that this compound can modulate dopaminergic pathways and reduce oxidative stress, suggesting its potential as a disease-modifying agent.
In addition to its pharmacological properties, 3-O-Methyl Carbidopa has been studied for its interactions with other drugs. Understanding these interactions is critical for optimizing treatment regimens and minimizing adverse effects. For instance, studies have investigated the impact of concomitant administration with levodopa, a common treatment for Parkinson's disease, on drug efficacy and safety profiles.
The development of 3-O-Methyl Carbidopa as a therapeutic agent has also raised questions about its long-term safety and tolerability. Clinical trials are currently underway to assess these aspects in greater detail. Early findings suggest that this compound may offer a favorable safety profile compared to existing therapies, but further research is needed to confirm these observations.
In conclusion, 3-O-Methyl Carbidopa, with its CAS number CAS No. 85933-19-3, represents an exciting advancement in the field of neuropharmacology. Its unique chemical properties, combined with promising preclinical and clinical data, position it as a potential breakthrough in the treatment of Parkinson's disease and related neurological disorders. As research continues to unfold, this compound holds great promise for improving the lives of patients worldwide.




